molecular formula C21H18FNO2 B6450776 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640888-82-8

1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B6450776
CAS RN: 2640888-82-8
M. Wt: 335.4 g/mol
InChI Key: GLWJMJZMSOXZJV-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. Quinolinones are often found in various pharmaceuticals and exhibit a wide range of biological activities . The compound also has a cyclopropylmethyl group and a 4-methylbenzoyl group attached to it.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinolinone ring, a cyclopropylmethyl group, a fluoro group, and a 4-methylbenzoyl group. The exact structure would depend on the positions of these groups on the quinolinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluoro group, the cyclopropylmethyl group, and the 4-methylbenzoyl group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Quinolinones are often used in pharmaceuticals and can have various mechanisms of action, depending on their structure and the functional groups present .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-13-2-6-15(7-3-13)20(24)18-12-23(11-14-4-5-14)19-9-8-16(22)10-17(19)21(18)25/h2-3,6-10,12,14H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJMJZMSOXZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

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